![molecular formula C10H16O4 B071790 [(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate CAS No. 190246-81-2](/img/structure/B71790.png)
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate
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Overview
Description
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMNT, and it is a derivative of the natural compound, methyl jasmonate. DMNT is a volatile organic compound that is produced by various plants as a response to herbivore attacks.
Scientific Research Applications
DMNT has been studied for its potential applications in various fields such as agriculture, medicine, and ecology. In agriculture, DMNT has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, DMNT has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells. In ecology, DMNT has been studied for its role in plant-herbivore interactions and has been shown to attract natural enemies of herbivores.
Mechanism Of Action
The mechanism of action of DMNT is not fully understood, but it is believed to act through the jasmonic acid pathway. DMNT is thought to bind to jasmonate receptors, which then activate downstream signaling pathways that lead to the induction of defense responses in plants or apoptosis in cancer cells.
Biochemical And Physiological Effects
DMNT has been shown to have various biochemical and physiological effects on plants and animals. In plants, DMNT has been shown to induce the expression of defense-related genes and the production of defensive compounds. In animals, DMNT has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
DMNT has several advantages as a research tool, including its natural origin, ease of synthesis, and low toxicity. However, DMNT also has some limitations, including its volatility, which can make it difficult to handle in the laboratory, and its potential for non-specific effects.
Future Directions
There are several future directions for research on DMNT. One area of interest is the development of DMNT-based natural pesticides for use in agriculture. Another area of interest is the development of DMNT-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of DMNT and its potential for use as a research tool in various fields.
Synthesis Methods
DMNT can be synthesized by the reaction of methyl jasmonate with acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields DMNT as a colorless liquid. The purity of DMNT can be improved by distillation or chromatography.
properties
CAS RN |
190246-81-2 |
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Product Name |
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
[(9S)-1,4-dioxaspiro[4.4]nonan-9-yl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(11)12-7-9-3-2-4-10(9)13-5-6-14-10/h9H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
AGUJYZXXWTXYDJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CCCC12OCCO2 |
SMILES |
CC(=O)OCC1CCCC12OCCO2 |
Canonical SMILES |
CC(=O)OCC1CCCC12OCCO2 |
synonyms |
1,4-Dioxaspiro[4.4]nonane-6-methanol,acetate,(S)-(9CI) |
Origin of Product |
United States |
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